N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
N-(2-(3,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group and an acetamide moiety. Its structure combines aromatic and heterocyclic elements, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors influenced by steric and electronic interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-9-4-5-12(6-10(9)2)18-15(16-11(3)19)13-7-20-8-14(13)17-18/h4-6H,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLEEANNCECDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Thieno[3,4-c]pyrrole Derivatives ()
A patented compound, (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide, shares the thieno-fused heterocycle but replaces pyrazole with pyrrole. Key differences include:
Quinazolinyl-Thioacetamide ()
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide features a benzo[g]quinazolinone core linked via a thioether to acetamide.
- Synthesis Yield : 77% yield indicates efficient coupling, a benchmark for evaluating the target compound’s synthetic feasibility .
Thiazolyl-Acetamide ()
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide replaces the thienopyrazole with a thiazole ring.
Substituent Effects on Physicochemical Properties
*LogP values estimated based on substituent contributions.
- Lipophilicity: The target’s 3,4-dimethylphenyl group increases hydrophobicity compared to ’s diethylamino derivative but remains less polar than ’s sulfamoyl-containing analog.
- Melting Points : Lower melting points (e.g., 66–69°C in ) correlate with simpler structures, whereas fused heterocycles () exhibit higher thermal stability .
Biological Activity
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound that has garnered significant attention due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique thieno[3,4-c]pyrazole core, which is substituted with a 3,4-dimethylphenyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of 398.49 g/mol. The structural complexity of this compound contributes to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.49 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Substitution with the 3,4-Dimethylphenyl Group : Electrophilic aromatic substitution reactions to introduce the phenyl group.
- Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to form the acetamide moiety.
Antiviral Activity
Recent studies have highlighted the antiviral properties of thienopyrazole derivatives. For instance:
- Inhibition of Viral Replication : Compounds similar to this compound have demonstrated significant activity against various viruses including HIV and hepatitis viruses .
Antimicrobial Properties
The compound has also shown promising antibacterial and antifungal activities:
- Bacterial Inhibition : Studies indicate that derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria .
- Fungal Activity : Certain thienopyrazole derivatives have been reported to inhibit fungal growth effectively .
Case Studies
- Antiviral Efficacy Against HIV : A study evaluated the efficacy of thienopyrazole derivatives against HIV reverse transcriptase. The most active compounds showed IC50 values in the low micromolar range .
- Antibacterial Activity : Research on various substituted pyrazoles indicated that modifications at specific positions enhanced antibacterial activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
